molecular formula C7H11O2- B1235606 (E)-hept-2-enoate

(E)-hept-2-enoate

Cat. No.: B1235606
M. Wt: 127.16 g/mol
InChI Key: YURNCBVQZBJDAJ-AATRIKPKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Hept-2-enoate, also known as trans-2-heptenoic acid, is a medium-chain, unsaturated fatty acid with the molecular formula C7H12O2 and an average mass of 128.171 Da . This compound belongs to the class of alpha,beta-unsaturated carboxylic acids and is characterized by a trans (E) configuration of its double bond, which influences its physical properties and reactivity . As a structural analog to saturated fatty acids, it serves as a valuable probe in biochemical research, particularly for studying lipid metabolism and enzyme specificity towards unsaturated fatty acid chains . Its primary research application is in the field of flavor chemistry and fragrance analysis, where it is investigated as a flavoring agent and aroma constituent . When used in industrial flavor research, its typical usage levels range from 2 mg/kg in meat products to 20 mg/kg in ready-to-eat savories . The mechanism of action for compounds of this class often involves interaction with olfactory receptors or contributing to the sensory profile of complex mixtures. This compound is for research use only and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheets for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11O2-

Molecular Weight

127.16 g/mol

IUPAC Name

(E)-hept-2-enoate

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/p-1/b6-5+

InChI Key

YURNCBVQZBJDAJ-AATRIKPKSA-M

SMILES

CCCCC=CC(=O)[O-]

Isomeric SMILES

CCCC/C=C/C(=O)[O-]

Canonical SMILES

CCCCC=CC(=O)[O-]

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of E Hept 2 Enoate

Identification and Isolation from Biological Systems

The presence of (E)-hept-2-enoate and its related structures has been documented across different biological kingdoms, from plants to microbes, highlighting its diverse roles in chemical ecology and as a metabolic intermediate.

Plant and Fruit-Derived Sources

This compound, primarily in its esterified form, is a known volatile component in fermented fruit products, particularly wine. Its presence contributes to the complex aromatic profile of these beverages.

Table 1: Occurrence of this compound Derivatives in Plant and Fruit Products

CompoundSourceSignificance
Ethyl this compoundWineAroma and flavor component
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-enePleuranthodium racemigerum (rhizome)Demonstrates plant capability to form the (E)-hept-2-ene structure

Insect Secretions and Exudates

While this compound has not been definitively identified as a major component of insect secretions, numerous structurally related compounds are utilized by insects as pheromones and defensive agents. These compounds often consist of seven-carbon backbones or feature the α,β-unsaturated carbonyl group characteristic of this compound.

Detailed Research Findings: The chemistry of insect communication is rich with medium-chain fatty acid derivatives. For instance, 2-heptanone (B89624) serves as an alarm pheromone in honey bees. wikipedia.org Other insects employ unsaturated acids and esters for signaling; the honey bee queen pheromone includes (E)-9-oxo-dec-2-enoic acid, and the bagrada bug uses (E)-2-octenyl acetate (B1210297) as a sex and aggregation pheromone. wikipedia.orgmdpi.com The prevalence of these related molecules in insect chemical ecology suggests that the biosynthetic machinery for producing such compounds is widespread, even if this compound itself is not a common end product.

Table 2: Structurally Related Compounds in Insect Secretions

CompoundInsect SpeciesFunction
2-HeptanoneHoney Bee (Apis mellifera)Alarm Pheromone wikipedia.org
(E)-9-oxo-dec-2-enoic acidHoney Bee (Apis mellifera)Queen Pheromone wikipedia.org
(E)-2-octenyl acetateBagrada Bug (Bagrada hilaris)Sex/Aggregation Pheromone mdpi.com

Microbial and Fungal Bioproducts

Microorganisms are prolific producers of a vast array of metabolites, including fatty acids and their derivatives. Evidence points to the microbial capacity to synthesize complex molecules containing the hept-2-ene-carboxylate structural motif.

Detailed Research Findings: Specific strains of Streptomyces have been shown to produce β-lactam antibiotics, such as PS-6 and PS-7, which feature a 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid core. ebi.ac.uk This demonstrates a sophisticated enzymatic capability within bacteria to form a hept-2-enoate-like structure, albeit as part of a larger, more complex molecule. The general biosynthesis of short-chain fatty acids is a fundamental process in many microbial metabolic pathways, particularly in anaerobic gut microbiota that ferment dietary fibers into products like acetate, propionate, and butyrate. researchgate.net This underlying metabolic framework could potentially be adapted for the production of C7 compounds like this compound.

Enzymatic and Biochemical Mechanisms of Biosynthesis

The formation of this compound is understood to be a direct result of fatty acid metabolism. The key biochemical step is the introduction of a trans double bond between the alpha and beta carbons of a seven-carbon fatty acid chain.

Precursor Analysis and Metabolic Mapping

The biosynthesis of this compound is logically preceded by the formation of its saturated counterpart, heptanoic acid. This C7 fatty acid is then activated to its coenzyme A (CoA) thioester, heptanoyl-CoA, which serves as the direct substrate for desaturation.

Detailed Research Findings: The formation of this compound begins with heptanoyl-CoA. The biosynthesis of odd-chain fatty acids like heptanoic acid typically starts with a propionyl-CoA primer, which is then extended by acetyl-CoA units through the fatty acid synthase (FAS) complex. Once formed, heptanoyl-CoA enters the fatty acid β-oxidation pathway. The initial step of this catabolic spiral is, paradoxically, the key synthetic step for creating the enoate. An enzyme catalyzes the dehydrogenation of heptanoyl-CoA, specifically removing hydrogen atoms from the C-2 (α) and C-3 (β) positions to yield (E)-hept-2-enoyl-CoA. wikipedia.orgd-nb.info This intermediate can then be released as this compound following hydrolysis of the CoA thioester.

Characterization of Key Biosynthetic Enzymes

The critical enzymatic step in the formation of this compound is catalyzed by a class of flavoenzymes known as Acyl-CoA Dehydrogenases (ACADs).

Detailed Research Findings: Acyl-CoA Dehydrogenases (ACADs) are FAD-dependent enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, introducing a trans double bond. wikipedia.orgresearchgate.net This is the first and rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation. d-nb.infoescholarship.org These enzymes are categorized based on their substrate specificity for different fatty acid chain lengths. wikipedia.orgebi.ac.uk The conversion of heptanoyl-CoA (a C7 substrate) to (E)-hept-2-enoyl-CoA would most likely be carried out by a medium-chain acyl-CoA dehydrogenase (MCAD), which shows optimal activity for C4 to C12 substrates. The catalytic mechanism involves an active-site glutamate (B1630785) residue that acts as a base to abstract the α-proton, followed by a hydride transfer from the β-carbon to the enzyme-bound FAD cofactor. wikipedia.orgd-nb.info The product of this reaction is precisely the trans-2-enoyl-CoA, which is the immediate precursor to this compound.

Genetic and Molecular Regulation of this compound Production

The biosynthesis of this compound, a volatile organic compound, is intricately linked to the broader pathways of fatty acid and secondary metabolism in fungi. While direct genetic and molecular regulatory pathways specifically for this compound are not extensively detailed in current research, a comprehensive understanding can be extrapolated from the regulation of short-chain fatty acid and volatile ester production. The genetic control of these pathways involves a hierarchy of regulatory elements, from pathway-specific genes to global transcriptional regulators that respond to a variety of environmental and developmental cues.

The production of this compound likely originates from the fatty acid synthesis (FAS) pathway. In fungi, a large multifunctional enzyme, fatty acid synthase (FAS), is responsible for the de novo synthesis of fatty acids. repec.orgnih.gov Genetic modifications to the FAS complex, particularly in the chain-length determining regions, can be engineered to produce short-chain fatty acids (SCFAs). repec.orgnih.gov While naturally occurring mechanisms for the specific production of a C7 precursor for this compound are not fully elucidated, it is plausible that specific fungal FAS enzymes possess inherent specificities for shorter chain lengths under certain conditions.

The conversion of a saturated C7 fatty acid precursor to this compound would necessitate desaturation and potentially other modifications. This step is likely catalyzed by specific desaturases and possibly other tailoring enzymes, such as reductases or synthases. The genes encoding these enzymes are often found in biosynthetic gene clusters (BGCs), which are a hallmark of fungal secondary metabolism. nih.govibwf.de These clusters contain the core biosynthetic genes, as well as genes for tailoring enzymes, transporters, and pathway-specific transcription factors. nih.govmdpi.com The co-localization of these genes allows for coordinated regulation of the entire biosynthetic pathway.

The expression of these biosynthetic genes is under the control of a complex regulatory network. At the local level, pathway-specific transcription factors, often located within the BGC, directly regulate the transcription of the genes in the cluster. ibwf.de At a higher level, global regulators, which respond to broader cellular signals, influence the expression of multiple BGCs. These global regulators include transcription factors that are sensitive to environmental cues such as nutrient availability (carbon, nitrogen), pH, and light. nih.govfrontiersin.org

For instance, in Aspergillus species, the production of various secondary metabolites is influenced by global regulators like LaeA, a methyltransferase that affects chromatin remodeling and the expression of numerous BGCs. niu.edu Similarly, transcription factors belonging to the bZIP and homeobox families have been shown to regulate secondary metabolism in response to developmental and environmental signals. niu.edu The production of volatile esters in Saccharomyces cerevisiae is also tightly regulated, with gene expression being influenced by the availability of substrates (acyl-CoA and alcohols) and the activity of key enzymes, which are in turn controlled by cellular signaling pathways. nih.gov

The production of this compound, as a volatile compound, may also be linked to fungal development and ecological interactions. Fungi are known to produce a diverse array of volatile organic compounds (VOCs) that can act as signaling molecules in interactions with other organisms. nih.govfrontiersin.org The genetic and molecular mechanisms governing the production of these VOCs are often tied to developmental stages, such as sporulation or fruiting body formation, and are regulated by specific developmental genes. koreascience.kr

FactorRegulatory Role in Fungal MetabolismPotential Implication for this compound Production
Fatty Acid Synthase (FAS) Catalyzes the synthesis of fatty acids. Modifications can alter chain length specificity. repec.orgnih.govA specific fungal FAS or a modified version could produce the C7 precursor.
Biosynthetic Gene Clusters (BGCs) Clusters of genes for the biosynthesis of secondary metabolites, allowing for coordinated regulation. nih.govibwf.denih.govGenes for this compound synthesis are likely located in a BGC.
Pathway-Specific Transcription Factors Regulate the expression of genes within a specific BGC. ibwf.deA dedicated transcription factor likely controls the this compound BGC.
Global Transcriptional Regulators Respond to environmental cues (e.g., nutrients, light, pH) and control multiple BGCs. nih.govfrontiersin.orgniu.eduProduction may be triggered by specific environmental conditions.
Developmental Genes Control fungal developmental processes, which can be linked to secondary metabolite production. koreascience.krThis compound might be produced at specific developmental stages.

Chemical Synthesis and Derivatization Strategies for E Hept 2 Enoate

Classical and Contemporary Chemical Synthesis Methodologies

Esterification Reactions and Optimization

The most direct and classical method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com For the synthesis of an (E)-hept-2-enoate ester (e.g., ethyl this compound), this would involve reacting (E)-hept-2-enoic acid with the corresponding alcohol (e.g., ethanol).

The reaction is an equilibrium process, and its optimization is governed by Le Châtelier's principle. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Another common strategy is the removal of water as it is formed, which can be accomplished through azeotropic distillation using a Dean-Stark apparatus. The choice of acid catalyst is also crucial; common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 1: Fischer Esterification Optimization Strategies

Strategy Rationale
Use of excess alcohol Shifts the reaction equilibrium toward the product side.
Removal of water Prevents the reverse reaction (ester hydrolysis).

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org Cross-metathesis (CM), an intermolecular variant, can be employed to synthesize this compound. masterorganicchemistry.comorganic-chemistry.org This approach would involve the reaction between a simple α,β-unsaturated ester, such as ethyl acrylate (B77674), and 1-pentene. The reaction is driven by the release of a volatile byproduct, ethene, which shifts the equilibrium towards the desired product. organic-chemistry.org

The success of this reaction hinges on the choice of catalyst. Well-defined ruthenium-based catalysts, such as Grubbs catalysts, are often preferred due to their high functional group tolerance and stability. wikipedia.orgorganic-chemistry.org Molybdenum- and tungsten-based Schrock catalysts are also highly active. libretexts.org A challenge in cross-metathesis is controlling the selectivity, as homocoupling of the starting alkenes can lead to a mixture of products. organic-chemistry.org However, by carefully selecting reactants with different reactivities and optimizing reaction conditions, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org The stereoselectivity of the resulting double bond is not always well-controlled in cross-metathesis, and mixtures of E and Z isomers may be obtained. masterorganicchemistry.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a robust method for forming carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-based reagent. mnstate.edu

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. lumenlearning.com To synthesize this compound, pentanal would be reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetate. Stabilized ylides, where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester, are known to predominantly produce the (E)-alkene. wikipedia.orgorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com This reaction is particularly effective for synthesizing (E)-α,β-unsaturated esters with high stereoselectivity. nrochemistry.comorganic-chemistry.org The phosphonate carbanion, generated by deprotonating an alkyl phosphonate with a base like sodium hydride (NaH), is more nucleophilic than the corresponding Wittig ylide. wikipedia.org The reaction with an aldehyde (pentanal in this case) proceeds to form predominantly the (E)-alkene. wikipedia.orgtcichemicals.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate salt, is easily removed by aqueous extraction, simplifying product purification. alfa-chemistry.comorganic-chemistry.org

Table 2: Comparison of Wittig and HWE Reactions for this compound Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Stabilized phosphorus ylide Phosphonate carbanion
(E/Z) Selectivity Predominantly (E) with stabilized ylides wikipedia.orgorganic-chemistry.org Excellent (E)-selectivity wikipedia.orgnrochemistry.com
Reactivity Less reactive than HWE reagents More nucleophilic and reactive; reacts well with aldehydes and ketones wikipedia.orgalfa-chemistry.com
Byproduct Triphenylphosphine oxide (often difficult to remove) Water-soluble dialkyl phosphate (easily removed) alfa-chemistry.comorganic-chemistry.org

| Base | Typically NaH, NaOMe organic-chemistry.org | Typically NaH, BuLi alfa-chemistry.comorganic-chemistry.org |

Stereoselective and Stereospecific Synthesis of the (E)-Isomer

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing this compound. The Horner-Wadsworth-Emmons reaction is a premier method for this purpose due to its inherent preference for forming trans-olefins. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the HWE reaction is often explained by thermodynamic control. organic-chemistry.org The reaction proceeds through an intermediate oxaphosphetane. nrochemistry.com The transition state leading to the (E)-alkene is lower in energy than the one leading to the (Z)-alkene. nrochemistry.com This is attributed to steric factors; the antiperiplanar approach of the carbanion to the aldehyde is favored, minimizing steric repulsion between the bulky phosphonate group and the aldehyde's alkyl chain. alfa-chemistry.comorganic-chemistry.org This alignment ultimately leads to the thermodynamically more stable (E)-alkene product upon elimination of the phosphate byproduct. organic-chemistry.org While the standard HWE reaction reliably yields (E)-alkenes, modifications such as the Still-Gennari olefination can be used to selectively produce (Z)-alkenes, highlighting the tunability of these olefination methods. wikipedia.orgwikipedia.org

Catalytic Systems in this compound Synthesis

Catalysis is integral to several modern synthetic strategies for this compound.

Acid Catalysis: In Fischer esterification, strong Brønsted acids like H₂SO₄ act as catalysts by activating the carboxylic acid toward nucleophilic attack. masterorganicchemistry.com

Olefin Metathesis Catalysis: The development of well-defined transition metal alkylidene complexes has been crucial for the application of olefin metathesis in synthesis. libretexts.org

Grubbs Catalysts: These ruthenium-based catalysts are widely used due to their remarkable tolerance of various functional groups and their stability in air and moisture. organic-chemistry.org

Schrock Catalysts: Molybdenum- and tungsten-based catalysts are generally more active than Grubbs catalysts, particularly for sterically demanding substrates, but are also more sensitive to air and moisture. organic-chemistry.org

Organocatalysis: While not a primary method for this specific target, organocatalytic principles can be applied. For instance, certain amine catalysts can promote related transformations. In some Wittig and HWE reactions, strong organic bases like bicyclic guanidines have been used to generate the necessary ylides or carbanions. organic-chemistry.org

Chemo-Enzymatic and Biocatalytic Production Methods

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild conditions. nih.gov

For the synthesis of this compound, a key biocatalytic method is lipase-catalyzed esterification. Lipases are enzymes that can efficiently catalyze the formation of ester bonds. This approach involves reacting (E)-hept-2-enoic acid with an alcohol in a solvent-free system or an organic solvent, using an immobilized lipase such as Novozym® 435. mdpi.com This method avoids the use of strong acids and high temperatures associated with Fischer esterification, making it a more sustainable process. mdpi.com

Another relevant class of enzymes is the enoate reductases (ERs), which belong to the Old Yellow Enzyme (OYE) family. acsgcipr.org These enzymes catalyze the stereospecific reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated esters. acsgcipr.orgresearchgate.net While their primary function is reduction, the study of these enzymes demonstrates the potential of biocatalysis to selectively act on the enoate functional group. For instance, ERs can hydrogenate various α,β-unsaturated carboxylic acids, showcasing their utility in producing saturated compounds from unsaturated precursors like (E)-hept-2-enoic acid. researchgate.net The integration of a lipase-catalyzed esterification step with a potential enzymatic olefination step would constitute a chemo-enzymatic pathway, combining the strengths of both chemical and biological catalysis. mdpi.comnih.gov

Enzyme-Mediated Synthesis of Esters

The synthesis of this compound esters can be achieved efficiently and with high selectivity through enzyme-mediated processes. Biocatalysts, particularly lipases, are widely employed for esterification reactions due to their mild reaction conditions, high catalytic activity, and substrate specificity. These enzymes can catalyze the formation of esters from (E)-hept-2-enoic acid and various alcohols.

One common approach involves the direct esterification of the carboxylic acid with an alcohol in the presence of an immobilized lipase. Immobilization of the enzyme on a solid support, such as mesoporous silica, enhances its stability and allows for easier separation from the reaction mixture and subsequent reuse. Studies on the enzymatic esterification of other saturated fatty acids have shown that lipases exhibit high activity for acids with seven or more carbon atoms, suggesting their suitability for the synthesis of heptanoates researchgate.net. The reaction medium, often a non-polar organic solvent like hexane, plays a crucial role in solubilizing the substrates and facilitating the enzymatic reaction.

Key research findings in enzyme-mediated esterification highlight the influence of the alcohol substrate on the reaction rate. A matrix of biocatalyst activities can be determined by comparing the reaction rates for a series of acids and alcohols, allowing for the selection of the optimal substrate pair for maximum esterification rate researchgate.net. For instance, alcohol dehydrogenases (ADHs) have been successfully used in the chemoenzymatic synthesis of related hydroxyenoates, demonstrating the potential for enzymes to create functionalized derivatives under mild conditions scispace.com.

Table 1: Comparison of Biocatalytic Methods for Ester Synthesis

Method Enzyme Type Substrates Key Advantages
Direct Esterification Immobilized Lipase (E)-hept-2-enoic acid, Alcohol High stability, Reusability of enzyme, Mild conditions

Microbial Fermentation and Biotransformation

Microbial fermentation presents a promising avenue for the sustainable production of this compound and its precursors. This approach utilizes engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, as cell factories to convert simple carbon sources into the desired chemical compound. While specific research on the direct microbial production of this compound is limited, principles from the biosynthesis of other medium-chain unsaturated fatty acids are applicable mdpi.com.

Genetic engineering plays a pivotal role in optimizing microbial strains for the production of specific fatty acids. This can involve the introduction of genes encoding for specific enzymes in the fatty acid synthesis pathway and the deletion of competing metabolic pathways to channel metabolic flux towards the target molecule. For example, engineered E. coli strains have been developed for the biocatalytic conversion of decanoic acid to trans-2-decenoic acid by expressing specific enzymes and knocking out genes related to fatty acid degradation (e.g., △fadB, △fadJ) mdpi.com.

A significant challenge in microbial fermentation is the potential toxicity of the product to the host organism, which can limit product titers. Two-phase fermentation systems offer a solution to this problem by integrating in situ product removal. In this setup, an organic solvent or a solid resin is added to the fermentation broth to continuously extract the product, thereby reducing its concentration in the aqueous phase and alleviating product inhibition nih.govencyclopedia.pub. This technique has been shown to significantly enhance the yield of various microbial products nih.govencyclopedia.pub.

Table 2: Strategies for Enhancing Microbial Production

Strategy Description Potential Benefit for this compound Production
Metabolic Engineering Modification of microbial genes to optimize biosynthetic pathways. Increased yield and specificity of this compound.
Two-Phase Fermentation Use of an organic solvent or resin for in situ product removal. Mitigates product toxicity and increases final product concentration nih.govencyclopedia.pub.

Synthesis of Structurally Modified Analogues and Derivatives

Modification of the Ester Moiety

The ester group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially different physicochemical properties. The most direct method for modifying this moiety is through transesterification. This reaction involves treating an existing this compound ester (e.g., ethyl this compound) with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process can be shifted towards the desired product by using a large excess of the new alcohol or by removing the original alcohol (e.g., ethanol) from the reaction mixture.

Alternatively, a diverse library of esters can be generated by direct esterification of (E)-hept-2-enoic acid with various alcohols, including simple alkyl alcohols, polyols, or more complex, functionalized alcohols. This can be achieved using classical methods such as Fischer esterification (acid catalysis) or by employing coupling agents that facilitate the reaction under milder conditions. Enzyme-mediated esterification, as discussed in section 3.2.1, also provides a green and selective method for creating a range of ester analogues researchgate.net.

Functionalization of the Alkene Backbone

The carbon-carbon double bond in the this compound backbone is a key site for introducing structural diversity. A variety of chemical transformations can be performed on this alkene to generate novel analogues.

Epoxidation: The double bond can be converted to an epoxide using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or dimethyldioxirane (DMDO). This reaction creates a reactive three-membered ring that can be subsequently opened by various nucleophiles to introduce new functional groups. The oxidation of allenic acids to form lactones via epoxide intermediates demonstrates the utility of this approach in creating complex molecular architectures researchgate.net.

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure of epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Addition Reactions: The double bond can undergo various addition reactions. For example, hydrogenation can saturate the alkene to produce the corresponding heptanoate ester. Halogenation with reagents like bromine (Br₂) can introduce dihalides across the double bond.

Introduction of Chiral Centers and Stereoisomeric Control

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality influences biological activity or material properties. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during a chemical reaction.

Asymmetric hydrogenation is a powerful technique for introducing chirality. By using a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Ru(OAc)₂/(R)-O-SDP), it is possible to selectively reduce a prochiral ketone or alkene to produce a single enantiomer of the corresponding alcohol or alkane in high enantiomeric excess researchgate.net. This has been applied in the synthesis of complex molecules where a chiral alcohol is a key intermediate researchgate.net.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This approach can be used to direct additions to the alkene backbone or to functional groups elsewhere in the molecule. Furthermore, enzyme-catalyzed reactions, such as those mediated by alcohol dehydrogenases, are inherently stereoselective and can be used to produce chiral alcohols from ketones with high enantiopurity scispace.com.

Table 3: Methods for Stereoselective Synthesis

Method Description Example Application
Asymmetric Hydrogenation Reduction of a prochiral functional group using a chiral catalyst. Synthesis of chiral alcohols from keto-enoates researchgate.net.
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct a reaction's stereochemistry. Diastereoselective additions to the alkene or ester moiety.

Reactivity and Mechanistic Studies of E Hept 2 Enoate

Reactivity of the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in conjugation with a carbonyl group endows (E)-hept-2-enoate with unique electronic properties, making it susceptible to a variety of addition reactions. The electron-withdrawing nature of the ester group polarizes the double bond, influencing its reactivity towards electrophiles, dienophiles, and radicals.

Electrophilic Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroxylation)

Electrophilic addition reactions to the C=C double bond of this compound are fundamental transformations.

Hydrogenation: The catalytic hydrogenation of this compound leads to the corresponding saturated ester, heptanoate. This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). acs.orgacs.org The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the same face of the double bond, a process known as syn-addition. acs.orgacs.org The general conditions for such hydrogenations often involve pressures ranging from 1 to 300 bar and temperatures from 40°C to 380°C. google.com For example, the hydrogenation of unsaturated hydrocarbons to saturated ones using a nickel, palladium, or platinum catalyst is typically conducted at 100°C to 200°C and 5 to 30 bar. google.com

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the electrophilic attack of the halogen on the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite side results in the anti-addition product, a dihaloheptanoate. sci-hub.se For instance, the bromination of α,β-unsaturated acids, amides, and ketones with Br₂ can yield the trans-adduct. sci-hub.se The reaction of hept-2-ene with N-bromosuccinimide can produce 4-bromohept-2-ene, indicating that allylic bromination can also be a competing pathway under certain conditions. masterorganicchemistry.com

Hydroxylation: The hydroxylation of the double bond in this compound can be achieved to form a diol. A prominent method for this transformation is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of vicinal diols. mdpi.comwikipedia.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand, such as (DHQD)₂PHAL or (DHQ)₂PHAL, and a stoichiometric co-oxidant like potassium ferricyanide. wikipedia.orgalfa-chemistry.com The mechanism involves the [3+2] cycloaddition of the alkene to the osmium-ligand complex, forming a cyclic intermediate which is then hydrolyzed to yield the diol. wikipedia.org This method has been successfully applied to α,β-unsaturated esters to produce chiral diols, which are valuable intermediates in the synthesis of natural products. acs.orgmdpi.com For instance, the Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester was a key step in the synthesis of the C1–C16 fragment of formosalide B. acs.org A related compound, (4R)-ethyl 4-hydroxy-(E)-hept-2-enoate, has been synthesized using Sharpless asymmetric dihydroxylation as a key step. molaid.com

Reaction Reagents Product Key Mechanistic Feature
HydrogenationH₂, Pd/CHeptanoateSyn-addition
HalogenationBr₂2,3-DibromoheptanoateAnti-addition via halonium ion
DihydroxylationOsO₄, (DHQD)₂PHAL(2R,3S)-2,3-DihydroxyheptanoateEnantioselective syn-dihydroxylation

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govmjcce.org.mk In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. miracosta.edu The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester functionality in this compound. nih.gov

A classic example is the reaction with cyclopentadiene (B3395910). This reaction is expected to proceed under thermal conditions to yield a bicyclo[2.2.1]heptene derivative. miracosta.edumasterorganicchemistry.com The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. Due to secondary orbital interactions, the endo product is often the kinetically favored product at lower temperatures, while the more thermodynamically stable exo product may be favored at higher temperatures where the reaction becomes reversible (retro-Diels-Alder). masterorganicchemistry.com The use of Lewis acid catalysts can accelerate the reaction and enhance its regioselectivity and stereoselectivity. unirioja.es

Diene Dienophile Product Reaction Conditions
CyclopentadieneThis compoundSubstituted bicyclo[2.2.1]hepteneThermal or Lewis acid catalysis

Radical and Photochemical Reactions

Radical Reactions: The double bond of this compound can participate in radical addition and cyclization reactions. For instance, radical-induced cyclizations of ω-halo-α,β-unsaturated esters have been shown to produce carbocyclic compounds in good yields. cdnsciencepub.com A study on the tandem 7-endo/5-exo serial cyclization of phenylselenoesters of 4,5-dihydroxyhept-6-enoic acid derivatives provides insight into the cyclization behavior of related systems. rsc.org Furthermore, the radical cyclization of carbohydrate-derived hepta-2,6-dienoate derivatives has been utilized in the synthesis of carbasugars, highlighting the utility of such reactions. researchgate.net

Photochemical Reactions: Under photochemical conditions, this compound can undergo E/Z isomerization. The irradiation of α,β-unsaturated esters can lead to a photostationary state containing a mixture of both (E) and (Z) isomers. nih.gov This process is often initiated by the excitation of the molecule to an excited singlet or triplet state, followed by rotation around the carbon-carbon double bond and relaxation back to the ground state. nih.govnih.gov The photodeconjugation of α,β-unsaturated esters to their β,γ-unsaturated isomers via a transient photoketene hemiacetal is another possible photochemical pathway. acs.orgnih.gov

Transformations of the Ester Functional Group

The ester group of this compound is a key functional handle that can undergo several important transformations, including transesterification and hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be catalyzed by either acids or bases. ugent.be The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Kinetic studies on the transesterification of similar esters, such as ethyl acetate (B1210297) with methanol (B129727), have been performed using acidic ion-exchange resins as catalysts. ugent.beresearchgate.net These studies often employ kinetic models based on pseudo-homogeneous, Eley-Rideal, or Langmuir-Hinshelwood mechanisms to describe the reaction rate. researchgate.net The activation energy for the transesterification of triglycerides, a related process for biodiesel production, typically ranges from 33.6 to 84 kJ/mol. mdpi.com For the transesterification of palm oil with methanol catalyzed by a solid base, an activation energy of 111.6 kJ/mol has been reported. latech.edu

Reactant Alcohol Catalyst Product Typical Conditions
MethanolAcid or BaseMethyl this compoundExcess methanol, heating
PropanolAcid or BasePropyl this compoundExcess propanol, heating

Hydrolysis Pathways and Kinetics

The hydrolysis of this compound, the cleavage of the ester bond by water, can occur under both acidic and basic conditions to yield (E)-hept-2-enoic acid and the corresponding alcohol. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orgresearchgate.net The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the alcohol moiety is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. The reaction is reversible and typically follows pseudo-first-order kinetics when water is in large excess. scribd.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.org The reaction is typically second-order, being first-order in both the ester and the hydroxide (B78521) ion. prexams.comresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the alkoxide ion yields the carboxylic acid, which is then rapidly deprotonated by the alkoxide or another hydroxide ion. Kinetic studies on the base-catalyzed hydrolysis of similar esters like ethyl acetate have been conducted to determine rate constants and activation energies. prexams.comdergipark.org.trscihub.orginternationaljournalssrg.org For the base-catalyzed hydrolysis of ethyl acrylate (B77674) in an ethanol-water mixture, the rate constant was found to decrease with an increasing proportion of ethanol. researchgate.net

Condition Products Kinetics Key Mechanistic Step
Acidic (H₃O⁺)(E)-hept-2-enoic acid + alcoholReversible, Pseudo-first-orderProtonation of carbonyl oxygen
Basic (OH⁻)This compound salt + alcoholIrreversible, Second-orderNucleophilic attack of OH⁻ on carbonyl carbon

Reduction and Oxidation Reactions

The reactivity of this compound, as an α,β-unsaturated ester, is characterized by the presence of two primary reactive sites: the carbon-carbon double bond and the carbonyl group of the ester. This structure allows for a variety of reduction and oxidation reactions.

Reduction Reactions The reduction of this compound and its derivatives can be achieved with high selectivity depending on the reagents and conditions employed. The most common reduction reactions involve the saturation of the C=C double bond or the reduction of the ester functionality.

Catalytic Hydrogenation: The carbon-carbon double bond is susceptible to catalytic hydrogenation. vulcanchem.com In the presence of metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, this compound can be reduced to the corresponding saturated ester, heptanoate. This reaction is typically highly efficient and proceeds under mild conditions.

Conjugate Reduction: Selective reduction of the C=C double bond without affecting the ester group can also be accomplished using dissolving metal reductions or specific hydride reagents.

Ester Reduction: The reduction of the ester group to an alcohol (hept-2-en-1-ol) requires more powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically reduces both the ester and, under certain conditions, the double bond. However, careful control of temperature and stoichiometry can sometimes allow for selective reduction of the ester.

Table 1: Summary of Reduction Reactions
Reaction TypeReagent(s)ProductSelectivity
Catalytic HydrogenationH₂, Pd/CHeptanoate esterReduces C=C bond
Ester ReductionLiAlH₄Hept-2-en-1-olReduces ester to alcohol
Full ReductionLiAlH₄ (excess, heat)Heptan-1-olReduces both C=C and ester

Oxidation Reactions Oxidation reactions of this compound primarily target the electron-rich carbon-carbon double bond.

Epoxidation: The double bond can be oxidized to form an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction results in the formation of an ethyl 2,3-epoxyheptanoate. The stereochemistry of the epoxidation can often be directed by nearby functional groups in more complex derivatives. Stereoselective epoxidation, for instance, has been used in the synthesis of piperidinols from tetrahydropyridine (B1245486) precursors. nih.gov

Dihydroxylation: The double bond can undergo dihydroxylation to form a diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This yields an ethyl 2,3-dihydroxyheptanoate.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a workup, or hot, concentrated KMnO₄, will cleave the double bond, yielding smaller carboxylic acids and aldehydes.

Oxidation of Derivatives: In derivatives of this compound containing other functional groups, such as a hydroxyl group, those groups can be selectively oxidized. vulcanchem.com For example, in a synthetic pathway toward carbasugars, a selenide (B1212193) intermediate derived from ethyl this compound is oxidized with hydrogen peroxide (H₂O₂) to facilitate an elimination reaction, regenerating the α,β-unsaturated system in the final product. rsc.org

Rearrangement Reactions and Isomerizations

The this compound framework can participate in various isomerization and rearrangement reactions, often catalyzed by metals or driven by the formation of more stable products.

Isomerization Isomerization reactions typically involve the conversion between geometric isomers (E/Z) or the migration of the double bond.

E/Z Isomerization: While the (E)-isomer of hept-2-enoate is generally the more thermodynamically stable form due to reduced steric hindrance, isomerization to the (Z)-isomer can be induced, for example, through photochemical methods. Conversely, mixtures of E/Z isomers can be converted selectively to the E-isomer. Cobalt-based catalysts have been shown to be effective in the Z to E isomerization of β-substituted styrenes. organic-chemistry.org Similarly, rhodium complexes can isomerize E/Z mixtures of alkenes to favor the E-alkene. organic-chemistry.org

Double-Bond Migration: Under certain conditions, such as the presence of a strong base or a transition metal catalyst, the double bond can migrate along the carbon chain. Ruthenium and palladium complexes are known to catalyze the isomerization of terminal olefins to internal trans-2-olefins with high regio- and stereoselectivity. organic-chemistry.org A chromium catalyst has been used for isomerization over multiple carbon atoms to yield the most thermodynamically stable alkene isomer. organic-chemistry.org

Table 2: Catalysts for Alkene Isomerization
Catalyst SystemTransformationSelectivityReference
Palladium with 2-PyPPh₂ ligandTerminal olefin → trans-2-olefinHigh regio- and stereoselectivity organic-chemistry.org
Ruthenium complexMultifunctional alkenes → E-productsHigh E-selectivity organic-chemistry.org
Cobalt(I) complexTerminal alkenes → Z-2-alkenesHigh Z-selectivity organic-chemistry.org
Cobalt(II) with amido-diphosphine-oxazoline ligandE/Z mixtures → E-isomersHigh E-selectivity organic-chemistry.org

Rearrangement Reactions Sigmatropic rearrangements, such as the Claisen rearrangement, can be performed on derivatives of this compound. The Coates-Claisen rearrangement, for example, involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether. d-nb.info A modern variation of this reaction uses an iridium catalyst to first isomerize an allyl group into a propenyl group, which then undergoes the rearrangement. d-nb.info While not a direct rearrangement of the heptenoate backbone itself, such strategies can be applied to complex substrates where the heptenoate moiety is part of the molecular structure. In strained bicyclic systems, Wagner-Meerwein rearrangements are common, driven by the relief of ring strain. rsc.org

Reaction Kinetics and Thermodynamics

The outcome of reactions involving this compound is often governed by a delicate interplay between kinetics and thermodynamics. nih.gov This principle determines whether the product that forms fastest (the kinetic product) or the most stable product (the thermodynamic product) is dominant. wikipedia.org

Kinetic vs. Thermodynamic Control The distinction is crucial when competing reaction pathways lead to different products. wikipedia.org

Kinetic Control: Favored at low temperatures with strong, sterically hindered bases and short reaction times. The product formed has the lowest activation energy (Ea). wikipedia.org

Thermodynamic Control: Favored at higher temperatures with weaker bases and longer reaction times, allowing the initial product to revert to the starting material and equilibrate to the most stable product. This product has the lowest Gibbs free energy (G). wikipedia.org

A classic example is the deprotonation of an unsymmetrical ketone to form an enolate. wikipedia.org In a related heptanone system, a strong, bulky base like lithium diisopropylamide (LDA) at low temperature (-78 °C) would preferentially remove a proton from the less substituted α-carbon, yielding the kinetic enolate . In contrast, a smaller, weaker base like sodium ethoxide at room temperature would favor the formation of the more substituted and more stable thermodynamic enolate . wikipedia.org

The Diels-Alder reaction also illustrates this concept. The reaction between cyclopentadiene and furan (B31954) at room temperature is under kinetic control, favoring the endo isomer. At higher temperatures and longer reaction times, equilibrium is established, and the more stable exo isomer, the thermodynamic product, prevails. wikipedia.org For reactions involving furan derivatives, kinetics and thermodynamics can have conflicting effects on the reaction outcome. nih.gov

Table 3: Conditions for Kinetic vs. Thermodynamic Control
FactorKinetic ControlThermodynamic Control
TemperatureLow (e.g., -78 °C)High (e.g., Room Temp or above)
BaseStrong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOEt, t-BuOK)
Reaction TimeShortLong (allows for equilibrium)
Product FormedFastest-forming product (lowest Ea)Most stable product (lowest G)
ReversibilityIrreversible or quasi-irreversibleReversible

Stereochemical Control and Regioselectivity in Reactions

Achieving high levels of stereochemical control and regioselectivity is a central goal in the synthesis of complex molecules from precursors like this compound.

Regioselectivity Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, this is often seen in addition reactions.

1,2- vs. 1,4-Addition: Nucleophiles can attack the electrophilic centers of the α,β-unsaturated ester system at two positions. Hard nucleophiles (e.g., Grignard reagents in the absence of copper salts) tend to attack the carbonyl carbon in a 1,2-addition. Soft nucleophiles (e.g., Gilman cuprates) preferentially attack the β-carbon in a 1,4-conjugate addition.

Enolate Formation: As discussed previously, the deprotonation of a ketone derivative can be controlled to selectively form either the kinetic or thermodynamic enolate, which demonstrates high regioselectivity. wikipedia.org

Stereochemical Control Stereoselectivity is the preference for the formation of one stereoisomer over another.

Diastereoselectivity: In reactions that create a new stereocenter, the existing chirality in the molecule or reagent can influence the stereochemical outcome. For instance, the diastereoselective functionalization of piperidines can be achieved through photoredox-catalyzed reactions. nih.gov In the synthesis of carbasugars, a diastereoselective seleno-Michael/aldol reaction sequence was employed using a derivative of ethyl this compound, demonstrating control over the formation of multiple stereocenters. rsc.org

Enantioselectivity: The selective formation of one enantiomer over the other is often achieved using chiral catalysts or auxiliaries. Asymmetric synthesis of (-)-Naltrexone, for example, involves highly diastereoselective and face-selective catalytic hydrogenation steps. nih.gov In many catalytic reactions, achieving a product with a non-zero enantiomeric excess indicates that the reaction is under at least partial kinetic control, as thermodynamic control would lead to a racemic mixture. wikipedia.org

Table 4: Factors Influencing Selectivity in Reactions
Type of SelectivityControlling FactorExample ReactionOutcome
RegioselectivityNucleophile Hardness (Hard vs. Soft)Addition to α,β-unsaturated ester1,2-addition (hard Nu) vs. 1,4-addition (soft Nu)
RegioselectivityBase/TemperatureEnolate formationKinetic vs. Thermodynamic enolate
StereoselectivityChiral Catalyst/ReagentAsymmetric HydrogenationFormation of one enantiomer over another
StereoselectivitySubstrate ControlDiastereoselective additionFormation of one diastereomer over another
StereoselectivityReaction Conditions (Kinetic/Thermo)Diels-Alder ReactionEndo (kinetic) vs. Exo (thermodynamic) product

Advanced Analytical Methodologies for E Hept 2 Enoate

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating (E)-hept-2-enoate from complex mixtures, enabling accurate characterization and quantification.

Gas Chromatography (GC) and Coupled Systems (GC-MS, GC-FID)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), its capabilities are significantly enhanced. ijpsjournal.comlongdom.org

GC-MS, in particular, is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govlongdom.org This method allows for the separation of individual components from a mixture, followed by their mass analysis, which provides information about their molecular weight and structure. docbrown.inforesearchgate.net In the analysis of complex samples, such as those from food or environmental sources, GC-MS can effectively identify and quantify trace amounts of this compound. ijpsjournal.comsnu.ac.krmdpi.com For instance, GC-MS has been employed to analyze volatile compounds in soybeans, discriminating them based on their geographical origins. mdpi.com The progress of reactions involving related compounds can also be monitored by GC-MS. wiley-vch.de

The general workflow of a GC-MS analysis involves the injection of a sample into the GC, where it is vaporized and separated in a chromatographic column. The separated components then enter the mass spectrometer to be ionized and detected. longdom.org

Table 1: GC and GC-MS Applications in the Analysis of Heptenoate-Related Compounds

Analytical Technique Application Sample Matrix Reference
GC-MS Analysis of volatile compounds Soybeans mdpi.com
GC-MS Monitoring reaction progress Chemical reaction mixture wiley-vch.de

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) and Coupled Systems (LC-MS)

High-performance liquid chromatography (HPLC) is another essential separation technique, particularly for less volatile or thermally sensitive compounds. wikipedia.orgshimadzu.comunt.edu When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the analysis of a wide range of molecules. nih.govlongdom.org

LC-MS combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. longdom.org This technique is instrumental in determining the enantiomeric excess of chiral compounds and can be used for the analysis of this compound derivatives. rsc.orgwiley-vch.deamazonaws.comrsc.org For example, chiral HPLC analysis has been used to determine the enantiomeric excess of various enoate substrates. rsc.org The method typically involves a mobile phase of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid added for better separation. sielc.com

Table 2: HPLC and LC-MS in the Analysis of this compound and its Derivatives

Analytical System Column Type Mobile Phase Application Reference
HPLC Chiral stationary phase (e.g., DAICEL CHIRALPAK) Hexane/2-propanol Determination of enantiomeric excess wiley-vch.dersc.org
HPLC Reverse phase (Newcrom R1) Acetonitrile/water/phosphoric acid Separation of ethyl hept-2-ynoate sielc.com

This table is interactive. Click on the headers to sort the data.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of complex mixtures. ijpsjournal.comlongdom.org These integrated approaches enhance sensitivity, selectivity, and the amount of information obtained from a single analysis. ijpsjournal.comnih.govmdpi.com

The coupling of chromatographic techniques with spectroscopic detectors, such as GC-MS and LC-MS, are prime examples of hyphenation. nih.govlongdom.org These methods are crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. ijpsjournal.comlongdom.org The integration of separation, identification, and quantification capabilities allows researchers to tackle challenging analytical problems. ijpsjournal.com Other hyphenated techniques like GC-infrared spectroscopy (GC-IR) also provide valuable structural information. ijpsjournal.com

Sophisticated Spectroscopic Characterization

Spectroscopic methods are vital for elucidating the precise chemical structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. Both ¹H and ¹³C NMR provide extensive information about the connectivity and chemical environment of atoms within the this compound molecule. mdpi.comsemanticscholar.org

In the ¹H NMR spectrum of a related compound, (E)-hept-2-enoic acid, the protons of the double bond typically appear as distinct signals with a large coupling constant (around 15.6 Hz), which is characteristic of a trans configuration. mdpi.comsemanticscholar.org The chemical shifts of other protons in the molecule provide further structural confirmation. mdpi.comsemanticscholar.org Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon and the carbons of the double bond, confirming the presence of the α,β-unsaturated ester moiety. mdpi.comsemanticscholar.org

Table 3: Representative ¹H and ¹³C NMR Data for (E)-hept-2-enoic acid in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
¹H 7.08 dt 15.6, 7.0 =CH- mdpi.comsemanticscholar.org
¹H 5.82 dt 15.6, 1.6 =CH- mdpi.comsemanticscholar.org
¹³C 172.59 - - C=O mdpi.comsemanticscholar.org
¹³C 152.61 - - =CH mdpi.comsemanticscholar.org

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Fragmentation Analysis and High-Resolution Mass Measurement

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental formula of this compound and its derivatives. rsc.orgmdpi.comsemanticscholar.org

Electron ionization (EI) mass spectrometry of related compounds often shows a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of the molecule's structure. mdpi.com The fragmentation pattern can be used to confirm the identity of the compound by comparing it to library spectra. nih.gov Electrospray ionization (ESI) is another common ionization technique, especially when MS is coupled with HPLC. nih.govrsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-hept-2-enoic acid
Acetonitrile
Ethyl hept-2-ynoate
Formic acid
Hexane
Phosphoric acid

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide a unique "fingerprint" of a molecule by probing its vibrational modes. wikipedia.orgutdallas.edu These methods are instrumental in the structural elucidation and identification of compounds like this compound by detecting the characteristic vibrations of its functional groups. utdallas.edu

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational frequencies. utdallas.edu For this compound, key functional groups give rise to distinct absorption bands. The carbonyl (C=O) stretching vibration of the ester group typically appears as a strong, sharp band in the region of 1710-1740 cm⁻¹. The carbon-carbon double bond (C=C) of the α,β-unsaturated system presents a stretching band around 1640-1680 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce signals in the 1100-1300 cm⁻¹ range. The trans-configuration of the double bond is often confirmed by the presence of an out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light (Raman scattering), offers complementary information. wikipedia.org While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds. Therefore, the C=C double bond in this compound would be expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are also more prominent in Raman spectra.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
C=O (Ester) Stretching 1710 - 1740 (Strong) Moderate
C=C (Alkene) Stretching 1640 - 1680 (Variable) Strong
=C-H (Alkene) Out-of-plane bending (trans) 960 - 980 (Moderate to Strong) Weak
C-O (Ester) Stretching 1100 - 1300 (Strong) Weak to Moderate
C-H (Alkyl) Stretching 2850 - 3000 (Moderate) Moderate to Strong

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state and the solvent used.

Biological and Ecological Significance of E Hept 2 Enoate

Role as Semiochemicals in Interspecies Communication

Semiochemicals are chemical substances that carry information between individuals, influencing their behavior. (E)-hept-2-enoate and related compounds are integral to this chemical language, mediating interactions both within and between species.

In the intricate world of insect communication, specific chemical cues known as pheromones (for intraspecies communication) and kairomones (for interspecies communication) are paramount. Derivatives of (E)-hept-2-enoic acid have been identified as active components in the sexual pheromones of certain beetles. mdpi.com For instance, these compounds are involved in attracting mates, a critical function for reproductive success.

Stink bugs, a significant group of agricultural pests, produce a wide array of chemical compounds for defense and communication. scielo.br Among the defensive secretions of some stink bug species, (E)-hept-2-enal, a precursor to this compound, is a notable component. ebi.ac.uk The scent gland secretion of the rice stink bug (Oebalus pugnax) contains trans-2-heptenal (B126707) as a major organoleptic compound. ebi.ac.uk These defensive chemicals can deter predators and competitors. Furthermore, some parasitoids, which are natural enemies of pests like the stink bug Euschistus heros, may use compounds like (E)-2-hexenal, a related aldehyde, as a cue to locate their hosts. scielo.br

Table 1: Examples of this compound and related compounds in insect communication

CompoundInsect SpeciesRole
(E)-hept-2-enoic acid derivativesBeetlesSexual pheromone component mdpi.com
(E)-hept-2-enalRice stink bug (Oebalus pugnax)Defensive secretion component ebi.ac.uk

Plants are not passive players in their interactions with other organisms. When attacked by herbivores, they release a blend of volatile organic compounds (VOCs). These herbivore-induced plant volatiles (HIPVs) can serve multiple purposes, including attracting the natural enemies of the attacking insects. nih.gov The types of volatiles released can include aldehydes, alcohols, and esters, which are structurally related to this compound. nih.gov

The interaction is not limited to insects. Soil-dwelling microbes, such as plant growth-promoting rhizobacteria (PGPR), also communicate with plants through volatile signals. frontiersin.org Certain plants can respond to bacterial VOCs like 2-heptanol, a derivative of the heptene (B3026448) chain. frontiersin.org This chemical dialogue can lead to enhanced plant growth and induced systemic resistance against pathogens. frontiersin.org The complex chemical exchanges in the rhizosphere, the soil region around plant roots, are crucial for plant health and defense. frontiersin.org

Contribution to Flavor and Aroma Profiles in Natural Products

The sensory characteristics of many foods and beverages are defined by a complex mixture of volatile compounds, with this compound and its esters often playing a significant role.

(E)-hept-2-enoic acid itself is described as having a disagreeable, rancid aroma. nih.gov However, its esters contribute a wide range of desirable fruity and sweet notes. For example, ethyl (Z)-4-heptenoate, an isomer, is associated with green apple, tropical fruit, and passion fruit aromas. thegoodscentscompany.com Similarly, (E)-2-hepten-1-yl acetate (B1210297) imparts sweet, waxy, and tropical notes reminiscent of kiwi and pineapple. thegoodscentscompany.com These compounds are found in various fruits, grains, and other foods, including grapes, oats, and watermelons. foodb.ca

The aldehyde precursor, (E)-hept-2-enal, has a green, fatty, and fruity odor with a flavor profile often described as green, sweet, and apple-like. foodb.ca It is found in the peel of pomelo and is a product of linoleic acid oxidation, contributing to the aroma of fermented rice bran. ebi.ac.ukfoodandnutritionjournal.org

Table 2: Sensory Descriptors of this compound and Related Compounds

CompoundOdor DescriptionFlavor DescriptionFound In
(E)-hept-2-enoic acidDisagreeable, rancid nih.gov-
Ethyl (Z)-4-heptenoateGreen apple, tropical, passion fruit thegoodscentscompany.comFruity, passion fruit, green, tropical, apple, mango thegoodscentscompany.com-
(E)-2-hepten-1-yl acetateSweet, waxy, tropical, kiwi, pineapple thegoodscentscompany.comTropical, kiwi, pineapple, apple, peach, berry thegoodscentscompany.com-
(E)-hept-2-enalGreen, fatty, fruity foodb.caGreen, sweet, fresh, apple-like foodb.caPomelo peel, fermented rice bran ebi.ac.ukfoodandnutritionjournal.org

The formation of this compound and its derivatives in natural products is often the result of enzymatic processes. During fermentation, for instance, microorganisms like yeast play a pivotal role in producing a wide array of flavor-active compounds.

The biotransformation of (E)-hept-2-enal to this compound can be catalyzed by aldehyde dehydrogenases, with NADP+ acting as a cofactor. rhea-db.org This reaction is part of the broader metabolic pathways that convert aldehydes into their corresponding carboxylic acids. rhea-db.org

Microbial Metabolism and Biotransformation Pathways

Microorganisms are capable of metabolizing a vast range of organic compounds, including this compound and its precursors. The bacterium Pseudomonas fluorescens, for example, can degrade related compounds through a β-oxidation-like catabolism. researchgate.net This process involves the stepwise breakdown of the fatty acid chain.

The biotransformation of complex molecules containing a heptenoic acid moiety has also been observed. For instance, certain Streptomyces species can perform N-demethylation on a complex molecule that includes a (3R,5S,E)-7-(...)-3,5-dihydroxy-hept-6-enoic acid structure. nih.gov This demonstrates the ability of microbes to modify specific parts of a larger molecule.

Furthermore, acylcarnitines, which are involved in transporting fatty acids into the mitochondria for energy production, can include (2E)-hept-2-enoylcarnitine. hmdb.ca This suggests that this compound can be incorporated into cellular metabolic processes related to energy metabolism. hmdb.ca The study of these microbial metabolic pathways is essential for understanding the fate of such compounds in different biological systems.

Applications in Non Clinical Research and Industry

Flavor and Fragrance Industry Applications

The distinct organoleptic properties of (E)-hept-2-enoate esters make them valuable components in the formulation of flavors and fragrances.

Esters of (E)-hept-2-enoic acid are recognized for their contribution to the flavor profiles of various food products. Ethyl this compound is classified as a flavoring agent and is used in a wide array of food categories. thegoodscentscompany.com Its presence has been noted in pineapple, contributing to its characteristic aroma. acs.org This compound is often described as having fruity and green notes.

Methyl this compound is another related ester found in nature, for instance, in wine. thegoodscentscompany.com While specific applications in food formulations are less documented, its structural similarity to other flavor-active esters suggests potential for use. cymitquimica.com The related compound (E)-hept-2-enal, a fatty aldehyde, is a known flavoring constituent in many foods, including pulses and soybean oil, and is found in the peel of Malaysian pomelo. nih.govebi.ac.uk

The table below summarizes the usage levels of ethyl this compound in various food categories as reported by the industry. thegoodscentscompany.com

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Fats and oils5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Salts, spices, soups, sauces, salads5.025.0
Foodstuffs for particular nutritional uses10.050.0
Non-alcoholic beverages5.025.0

This table is based on data from The Good Scents Company, reflecting industry-reported usage levels. thegoodscentscompany.com

In the fragrance industry, α,β-unsaturated esters like (E)-hept-2-enoates are prized for their fruity and green odor profiles. vulcanchem.com While ethyl this compound is noted as "not for fragrance use" by some sources, other related compounds are utilized. thegoodscentscompany.com For example, ethyl (Z)-4-heptenoate is recommended for use in fragrance concentrates at levels up to 2.00%. thegoodscentscompany.com Similarly, (E)-2-hepten-1-yl acetate (B1210297) is used for its ability to add an exotic twist to fruity complexes, particularly for berry notes. thegoodscentscompany.com The structural similarities among these heptenoate derivatives suggest a potential for (E)-hept-2-enoates to be used in creating specific scent profiles, although direct evidence of widespread use is limited. vulcanchem.com The International Fragrance Association (IFRA) maintains a transparency list of fragrance ingredients used by its members, which includes a wide variety of chemical structures. ifrafragrance.org

Agricultural Sector Research

This compound and its derivatives play a role in agricultural research, primarily as semiochemicals that mediate interactions between organisms. slu.seeg.net

Semiochemicals are signaling chemicals that can be harnessed for non-toxic pest management by monitoring populations and disrupting mating behaviors. slu.sebioprotectionportal.complantprotection.pl Derivatives of (E)-hept-2-enoic acid have been identified as components of insect pheromones. mdpi.com For example, methyl (E)-hex-2-enoate, a related compound, is a component of the pheromone blend of the African fruit fly, Ceratitis anonae. pensoft.net The scent gland secretion of the rice stink bug, Oebalus pugnax, contains (E)-hept-2-enal, which serves as a major organoleptic compound. nih.govebi.ac.uk These natural signaling functions make such compounds candidates for use in attractant-baited traps or mating disruption strategies in integrated pest management (IPM) programs. plantprotection.plcabidigitallibrary.org The use of kairomones, which are emitted by one species and benefit a receiver of a different species, is another strategy where these compounds could be applied, for instance, by mimicking the scent of a host plant to lure pests. eg.netbioprotectionportal.com

Research into plant-insect interactions has revealed that volatile compounds emitted by plants can influence insect behavior, either repelling pests or attracting their natural enemies. slu.se While direct studies on this compound for crop protection are not widely documented, related compounds are known to be involved in plant defense. For instance, certain volatile esters and aldehydes are released by plants upon herbivore attack. Furthermore, some compounds can act as phytotoxic substances, indicating a potential role in managing weed competition. mdpi.com The application of such semiochemicals could lead to the development of strategies that enhance a plant's natural resistance to pests. europa.eu

Building Block in Fine Chemical Synthesis

The chemical structure of this compound, specifically its α,β-unsaturated ester moiety, makes it a valuable building block in organic synthesis for creating more complex molecules. cymitquimica.commdpi.com The double bond and ester group provide reactive sites for a variety of chemical transformations.

For instance, ethyl (E)-7-oxohept-2-enoate has been used in organocatalytic domino double Michael reactions to asymmetrically synthesize cyclohexanes with high diastereoselectivity and enantioselectivity. thieme-connect.com These resulting structures can be further transformed into other complex cyclic compounds. thieme-connect.com The α,β-unsaturated system is also a suitable candidate for Diels-Alder reactions, which are instrumental in creating bicyclic frameworks found in natural products. vulcanchem.com

Additionally, this compound derivatives can be used as starting materials in multi-step syntheses. For example, methyl 7-hydroxy-5-[2-(3-pyridyl)ethenyl]-hept-2-enoate can be hydrogenated to produce methyl 7-hydroxy-5-[2-(3-pyridyl)ethyl]-heptanoate. prepchem.com The versatility of (E)-hept-2-enoates as precursors is also demonstrated in their use to create various functionalized building blocks for applications in diversity-oriented synthesis, which aims to generate libraries of compounds for biological screening. doi.orgacs.org

Materials Science and Polymer Chemistry Research

There is no available data to suggest that this compound is utilized as a monomer in materials science or polymer chemistry research.

Theoretical and Computational Investigations of E Hept 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like (E)-hept-2-enoate. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure and energy.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamental to its chemical behavior. The conjugated system, comprising the C=C double bond and the carbonyl group (C=O), dictates its reactivity. Quantum chemical calculations can precisely map the electron density distribution, identifying electron-rich and electron-deficient regions.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). For α,β-unsaturated esters, the LUMO is typically localized over the β-carbon, making it susceptible to nucleophilic attack, a characteristic reaction for this class of compounds. iiarjournals.orgrsc.orgchemrxiv.org

A representative table of calculated electronic properties for this compound, based on DFT calculations (e.g., at the B3LYP/6-31G* level of theory), would resemble the following:

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap6.4 eVChemical stability and reactivity
Dipole Moment2.1 DPolarity and intermolecular interactions
Chemical Hardness (η)3.2 eVResistance to change in electron distribution
Electrophilicity Index (ω)1.5 eVPropensity to act as an electrophile

This table is for illustrative purposes and shows the type of data generated from quantum chemical calculations.

Conformational Analysis and Stereochemical Preferences

The flexibility of the this compound molecule arises from the rotation around its single bonds. Of particular interest is the rotation around the C2-C3 single bond, which gives rise to two main planar conformers: the s-trans and s-cis isomers. Conformational analysis using quantum chemical methods can determine the relative energies of these conformers and the energy barriers to their interconversion. uq.edu.auresearchgate.net

For many α,β-unsaturated esters, the s-trans conformer, where the C=C and C=O bonds are on opposite sides of the C-C single bond, is often found to be more stable due to reduced steric hindrance. uq.edu.aunih.gov However, the relative stability can be influenced by substitution patterns and solvent effects. Computational studies on related unsaturated esters have mapped these potential energy surfaces, providing a detailed understanding of their conformational preferences. mdpi.comresearchgate.net The stereochemistry of the (E)-double bond is generally stable, but theoretical calculations can also explore the energetic feasibility of isomerization to the (Z)-isomer.

An illustrative conformational energy profile for this compound is presented below:

ConformerDihedral Angle (C1=C2-C3=O)Relative Energy (kcal/mol) (Illustrative)
s-trans180°0.0
s-cis1.5
Transition State~90°5.0

This table provides a hypothetical comparison of the energies of the main conformers of this compound.

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, this includes:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes, such as the characteristic C=O and C=C stretching frequencies of the α,β-unsaturated ester moiety. researchgate.netbanglajol.infobanglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. sciforum.netgujr.com.pk These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for confirming the structure and conformation of this compound. For instance, the chemical shift of the β-carbon is a known indicator of the electrophilicity of the double bond. iiarjournals.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular modeling and dynamics (MD) simulations are employed to investigate the behavior of larger systems over time. These methods are crucial for understanding the intermolecular forces that govern the macroscopic properties of this compound.

Intermolecular Interactions and Self-Assembly

MD simulations can model the interactions between multiple this compound molecules. These simulations reveal how the molecules orient themselves with respect to one another, driven by forces such as van der Waals interactions and dipole-dipole interactions arising from the polar ester group. core.ac.uk

For amphiphilic esters, MD simulations have been used to study their self-assembly into larger structures like micelles in aqueous environments. ccsenet.orgsemanticscholar.orgmdpi.comnih.govresearchgate.net Although this compound itself is not strongly amphiphilic, understanding its intermolecular interaction patterns is key to predicting its behavior in mixtures and as a solvent. Simulations can provide insights into properties like miscibility and the structuring of the liquid phase. carlosborca.comresearchgate.net

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on chemical reactions. MD simulations, often in combination with quantum mechanics (QM/MM methods), can explicitly model the role of the solvent in the reaction pathways of this compound. acs.orgnih.gov

Simulations can show how solvent molecules arrange around the solute and how this solvation shell stabilizes or destabilizes reactants, transition states, and products. nsf.govchemrxiv.org For reactions involving charged or highly polar species, such as the aminolysis of esters, polar solvents can significantly alter the energy barriers and reaction mechanisms. acs.orgchemrxiv.orgnih.gov Computational studies on related systems have demonstrated that decreasing solvent polarity can favor certain reaction pathways over others, a finding that is critical for reaction optimization. nih.gov For instance, the choice of solvent can influence the competition between different catalytic cycles in reactions of α,β-unsaturated aldehydes and esters. nih.gov

Reaction Pathway and Transition State Analysis

The reactivity of this compound, as an α,β-unsaturated ester, is governed by the electrophilic nature of the β-carbon and the carbonyl carbon. Computational studies, particularly using Density Functional Theory (DFT), are crucial for elucidating the precise mechanisms of its reactions. These investigations map out the potential energy surface, identifying the most favorable reaction pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products.

A key area of investigation for allylic systems like this compound is the competition between different nucleophilic substitution pathways, such as the direct SN2 pathway (attack at the α-carbon) and the allylic SN2' pathway (attack at the γ-carbon). acs.org Quantum chemical explorations on model allylic systems reveal that the SN2 pathway is generally favored; however, the SN2' route can become dominant if the α-position is sterically hindered. acs.org For a substrate like this compound, an attack at the γ-carbon would involve a concerted allylic rearrangement. acs.org

Activation strain analysis is a powerful tool used in these computational studies. It deconstructs the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometry) and the interaction energy (the stabilizing interaction between the distorted reactants). acs.org Analysis shows that the SN2' pathway inherently involves a higher strain energy due to the necessary reorganization of the allylic backbone. acs.org

Computational methods such as wb97xd/6-311+G(d,p) calculations, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, are standard for this type of analysis. mdpi.com Intrinsic Reaction Coordinate (IRC) computations are performed to confirm that a localized transition state correctly connects the reactants and products along the reaction pathway. mdpi.com In complex reactions, multiple pre-reaction molecular complexes and zwitterionic intermediates may be identified, with the final product distribution depending on whether the reaction is under kinetic or thermodynamic control. mdpi.com

One example of a reaction involving the parent acid is the palladium-catalyzed decarboxylative cross-coupling with aryl tosylates. While detailed computational studies on this specific reaction are not widely published, the proposed mechanism involves the formation of a Pd(II) complex. researchgate.net The reaction demonstrates the utility of (E)-hept-2-enoic acid in forming new carbon-carbon bonds. researchgate.net

Table 1: Key Concepts in Computational Reaction Analysis This table is interactive. Click on the headers to sort.

Term Description Relevance to this compound
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Used to calculate energies of reactants, products, and transition states, and to map reaction pathways. acs.org
Activation Strain Model A method that partitions the activation energy into the energy needed to distort the reactants (strain) and the interaction energy between them. Explains the competition between S~N~2 and S~N~2' pathways by analyzing the energetic cost of molecular distortion. acs.org
Transition State (TS) The highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of the TS is key to understanding reaction rates and selectivity. youtube.comnist.gov
Intrinsic Reaction Coordinate (IRC) A calculation that follows the reaction pathway downhill from a transition state to confirm it connects the intended reactants and products. Validates the calculated transition state structure for a given reaction mechanism. mdpi.com

Structure-Activity Relationship (SAR) Studies (non-clinical focus)

Structure-activity relationship (SAR) studies, in a non-clinical context, examine how the chemical structure of this compound and its derivatives influences their physical properties and chemical reactivity. By systematically modifying the molecule, researchers can tune its characteristics for various applications.

Influence of Substituents on the Heptanoate Chain: The introduction of substituents along the carbon chain significantly alters the molecule's properties. For example, a general strategy for synthesizing unsaturated carbasugars utilizes a tandem seleno-Michael/aldol reaction protocol starting from ethyl this compound derivatives. rsc.org In this context, the stereochemistry of hydroxyl groups introduced at positions 4, 5, and 6 (derived from starting materials like D-xylose, D-arabinose, D-ribose, and D-lyxose) dictates the diastereoselectivity of subsequent cyclization reactions. rsc.org The specific arrangement of these hydroxyl groups, a direct result of the starting sugar, therefore controls the structure of the final product. rsc.org

Reactivity in Coupling Reactions: The reactivity of the parent (E)-hept-2-enoic acid in cross-coupling reactions provides further SAR insights. In a Pd-catalyzed decarboxylative cross-coupling with various aryl tosylates, the electronic nature of the substituents on the aryl tosylate partner affects the reaction yield. researchgate.net This indicates that the electronic interplay between the this compound system and its reaction partner is critical for the efficiency of the C-C bond formation.

Impact of Chain Length and Unsaturation: The physical properties of α,β-unsaturated carboxylic acids are highly dependent on chain length. (E)-hept-2-enoic acid and its eight-carbon homolog, (E)-oct-2-enoic acid, are the lowest melting odd- and even-numbered acids in their series, respectively. mdpi.com This is attributed to the specific packing arrangements in their crystal structures, which, like other members of this class, are characterized by centrosymmetric dimers linked by O–H∙∙∙O hydrogen bonds. mdpi.comresearchgate.net The planarity of the α,β-unsaturated system is a key structural feature. researchgate.net

Table 2: Examples of this compound Derivatives and Structural Effects This table is interactive. Click on the headers to sort.

Derivative Name Structural Modification Observed Effect/Application Reference
(E)-(4R,5S,6R)-Ethyl 4,5,6,7-tetrahydroxy-hept-2-enoate Addition of three hydroxyl groups with specific stereochemistry (from D-arabinose). Serves as a key intermediate in the diastereoselective synthesis of carbasugar molecules. rsc.org
(E)-(4S,5R,6R)-Ethyl 4,5,6,7-tetrahydroxy-hept-2-enoate Addition of three hydroxyl groups with different stereochemistry (from D-xylose). Leads to a different diastereomer in carbasugar synthesis, demonstrating stereochemical control. rsc.org
Methyl E-7-bromo-6-oxohept-2-enoate Bromination at C7 and oxidation at C6. Acts as a precursor for intramolecular 1,3-dipolar cycloaddition reactions to form complex nitrogen heterocycles. open.ac.uk
(E)-hept-2-enoic acid Carboxylic acid instead of ester. Undergoes Pd-catalyzed decarboxylative coupling, enabling its use as a building block in C-C bond formation. researchgate.net

Q & A

Q. Table 1: Example Synthesis Parameters

CatalystSolventTemp (°C)Yield (%)dr
(R)-BINAPToluene257814:1
(S)-TADDOLTHF06510:1

Advanced: How can researchers optimize stereoselective synthesis of this compound derivatives using asymmetric catalysis?

Methodological Answer:
Optimization requires mechanistic analysis and computational modeling:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC or NMR to identify intermediates and adjust catalyst loading (e.g., 5–10 mol%) .
  • Computational DFT studies : Model transition states to predict enantioselectivity. For example, calculate energy barriers for competing diastereomeric pathways.
  • Additive screening : Protic additives (e.g., H₂O) may stabilize key intermediates, improving dr from 10:1 to >20:1.

Basic: What spectroscopic techniques are essential for characterizing this compound structures?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Identify olefinic protons (δ 5.5–6.5 ppm, J = 15–16 Hz for trans-configuration) and ester carbonyls (δ 165–175 ppm).
  • IR spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and conjugated double bonds (~1650 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄O₃: 170.0943).

Q. Table 2: Hypothetical Spectral Benchmarks

TechniqueKey Signals
¹H NMRδ 6.2 (d, J=15.8 Hz, 1H, CH=CH)
¹³C NMRδ 167.2 (C=O), 122.5/144.1 (CH=CH)
IR1742 cm⁻¹ (C=O), 1648 cm⁻¹ (C=C)

Advanced: How should contradictory NMR data between synthesized this compound batches be resolved?

Methodological Answer:
Address discrepancies via:

  • Cross-validation : Repeat experiments under identical conditions and compare with literature (e.g., PubChem or CAS entries for analogous esters) .
  • Dynamic NMR (DNMR) : Assess conformational exchange in solution (e.g., rotameric equilibria affecting splitting patterns).
  • X-ray crystallography : Resolve absolute configuration if ambiguity persists .

Data Handling: What statistical methods are recommended for analyzing variability in reaction yields of this compound syntheses?

Methodological Answer:

  • ANOVA : Compare yield variability across catalyst types or solvent systems.
  • Error analysis : Calculate standard deviations (≥3 replicates) to identify outliers.
  • Meta-analysis : Aggregate data from multiple studies to assess reproducibility trends (e.g., cohort studies on phosphine catalysis) .

Reproducibility: What protocols ensure reproducibility in this compound experimental procedures?

Methodological Answer:

  • Detailed supplementary data : Publish raw NMR spectra, chromatograms, and crystallographic files (CCDC entries) .
  • Open data platforms : Share reaction conditions via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative validation : Partner with independent labs to replicate high-stakes results (e.g., dr >15:1 claims) .

Mechanistic Studies: How can computational modeling elucidate reaction mechanisms in this compound formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed pathways (e.g., [3+2] cycloaddition vs. conjugate addition).
  • Molecular dynamics : Simulate solvent effects on transition states (e.g., toluene vs. DCM).
  • NMR chemical shift prediction : Compare computed vs. experimental shifts to validate intermediate structures .

Key Considerations for Researchers

  • Avoid commercial bias : Focus on mechanistic insights rather than scalability.
  • Data contradictions : Use multi-method validation (e.g., NMR, XRD, and computational models) to resolve conflicts .
  • Ethical data sharing : Balance open science with GDPR compliance when publishing sensitive synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.